2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-butylbenzamide
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Overview
Description
N-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE is a synthetic organic compound belonging to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a butyl group and an acetamidobenzamido moiety attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.
Industrial Production Methods
Industrial production of benzamides, including N-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE, often employs similar condensation reactions but on a larger scale. The use of solid acid catalysts and ultrasonic irradiation can be scaled up for industrial applications, ensuring efficient and sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
N-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: A simpler benzamide with a butyl group attached to the benzamide core.
2,3-dimethoxybenzamide: A benzamide derivative with methoxy groups, known for its antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Another benzamide derivative with acetoxy and methyl groups, also exhibiting biological activities.
Uniqueness
N-BUTYL-2-(4-ACETAMIDOBENZAMIDO)BENZAMIDE is unique due to its specific structure, which combines a butyl group and an acetamidobenzamido moiety. This unique structure may confer distinct biological and chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H23N3O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(4-acetamidobenzoyl)amino]-N-butylbenzamide |
InChI |
InChI=1S/C20H23N3O3/c1-3-4-13-21-20(26)17-7-5-6-8-18(17)23-19(25)15-9-11-16(12-10-15)22-14(2)24/h5-12H,3-4,13H2,1-2H3,(H,21,26)(H,22,24)(H,23,25) |
InChI Key |
HLQRXDFCWLGNFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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